2-(Chloromethyl)-2,3-dihydro-1-benzofuran
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Overview
Description
2-(Chloromethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 2,3-dihydro-1-benzofuran. One common method is the reaction of 2,3-dihydro-1-benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzofuran-2-carboxylic acid and benzofuran-2-carbaldehyde.
Reduction: The major product is 2-methyl-2,3-dihydro-1-benzofuran.
Scientific Research Applications
2-(Chloromethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Chloromethyl)-4(3H)-quinazolinone
- 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid
Uniqueness
2-(Chloromethyl)-2,3-dihydro-1-benzofuran is unique due to its fused benzene and furan ring structure, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-(chloromethyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLLWTRIHKNPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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